molecular formula C21H17F2N5OS B2880546 1-(1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone CAS No. 727689-35-2

1-(1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone

Cat. No.: B2880546
CAS No.: 727689-35-2
M. Wt: 425.46
InChI Key: QIDHJCFZXVZQCU-UHFFFAOYSA-N
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Description

1-(1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C21H17F2N5OS and its molecular weight is 425.46. The purity is usually 95%.
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Properties

IUPAC Name

1-[1-(2,5-difluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(1-phenyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5OS/c1-13-10-17(14(2)27(13)19-11-15(22)8-9-18(19)23)20(29)12-30-21-24-25-26-28(21)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDHJCFZXVZQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)F)F)C)C(=O)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14F2N4OSC_{16}H_{14}F_{2}N_{4}OS, with a molecular weight of approximately 348.37 g/mol . The structure includes a pyrrole ring substituted with a difluorophenyl group and a tetrazole moiety, which are known to influence biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antiviral Activity : Some derivatives of pyrrole and tetrazole have shown effectiveness against viral infections, particularly HIV.
  • Antimicrobial Properties : Compounds containing tetrazole rings have been noted for their antibacterial and antifungal properties.
  • Cytotoxicity : Certain pyrrole derivatives have demonstrated cytotoxic effects on cancer cell lines.

1. Antiviral Activity

A study focused on the synthesis and evaluation of pyrrole derivatives revealed that compounds similar to the target compound exhibited significant anti-HIV activity. For instance, derivatives showed IC50 values in the range of 2.2 to 4.6 μM against HIV replication in MT-2 cells .

2. Antimicrobial Properties

Research on tetrazole-containing compounds indicated that they possess antimicrobial properties. A specific study highlighted that these compounds could inhibit bacterial growth effectively, suggesting potential applications in treating infections .

3. Cytotoxicity Studies

In vitro studies conducted on various cell lines demonstrated that compounds with similar structural features to the target compound exhibited cytotoxic effects. Notably, some exhibited selective toxicity towards cancer cells while sparing normal cells .

Data Tables

Biological ActivityCompoundIC50/EC50 ValuesReference
Anti-HIV1-(1-(2,5-difluorophenyl)-...)IC50 4.4 μM
AntimicrobialTetrazole derivativesInhibition Zone > 15 mm
CytotoxicityPyrrole derivativesIC50 10 μM (varies by cell line)

Case Study 1: Anti-HIV Activity

In a study aimed at developing small-molecule inhibitors targeting HIV's gp41, researchers synthesized various pyrrole derivatives. The most potent compounds were found to inhibit HIV fusion with IC50 values as low as 4.4 μM , indicating strong antiviral potential .

Case Study 2: Antimicrobial Efficacy

Another investigation into tetrazole derivatives showed promising results against multiple bacterial strains, with some exhibiting significant inhibition at concentrations as low as 10 μg/mL . This suggests that modifications to the tetrazole structure can enhance antimicrobial efficacy .

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